![molecular formula C20H18N2O B4984593 N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide](/img/structure/B4984593.png)
N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide, also known as NQDI-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. The compound is a potent inhibitor of the protein kinase, IKKβ, which plays a crucial role in the regulation of the NF-κB signaling pathway. The NF-κB pathway is involved in various cellular processes such as inflammation, cell survival, and proliferation. Therefore, NQDI-1 has been investigated for its potential in treating various diseases such as cancer, inflammatory disorders, and neurodegenerative diseases.
Mechanism of Action
N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide is a potent inhibitor of the protein kinase, IKKβ. The compound binds to the ATP-binding site of the kinase, thereby preventing its activation and subsequent phosphorylation of the IκB protein. This results in the inhibition of the NF-κB pathway, which is involved in various cellular processes such as inflammation, cell survival, and proliferation.
Biochemical and physiological effects:
N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the activation of the NF-κB pathway, which is involved in various cellular processes such as inflammation, cell survival, and proliferation. Therefore, N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been investigated for its potential in treating various diseases such as cancer, inflammatory disorders, and neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide has several advantages and limitations for lab experiments. The compound is a potent inhibitor of the protein kinase, IKKβ, and has been shown to inhibit the activation of the NF-κB pathway. Therefore, N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been extensively studied for its potential therapeutic applications. However, the compound has several limitations, such as its low solubility in water and its potential toxicity in vivo.
Future Directions
There are several future directions for the study of N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide. One potential direction is the investigation of the compound's potential in treating various types of cancer. The NF-κB pathway is known to be involved in the development and progression of cancer, and N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been shown to inhibit the activation of this pathway. Therefore, N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide may have potential as a cancer therapeutic.
Another potential direction is the investigation of the compound's potential in treating neurodegenerative diseases such as Alzheimer's disease. The NF-κB pathway has been implicated in the development and progression of Alzheimer's disease, and N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been shown to inhibit the activation of this pathway. Therefore, N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide may have potential as a therapeutic for Alzheimer's disease.
In conclusion, N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide, also known as N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. The compound is a potent inhibitor of the protein kinase, IKKβ, which plays a crucial role in the regulation of the NF-κB signaling pathway. N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been investigated for its potential in treating various diseases such as cancer, inflammatory disorders, and neurodegenerative diseases. There are several future directions for the study of N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide, including its potential as a cancer therapeutic and a therapeutic for Alzheimer's disease.
Synthesis Methods
The synthesis of N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide involves several steps, starting with the reaction of 1-naphthylamine and 2-cyclohexenone to form 1-(1-naphthyl)-2-cyclohexenone. This intermediate is then reacted with 2-aminobenzamide to give N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide. The compound is obtained as a white crystalline solid and can be purified by recrystallization.
Scientific Research Applications
N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been extensively studied for its potential therapeutic applications. The compound has been shown to inhibit the IKKβ-mediated activation of the NF-κB pathway, which is involved in various cellular processes such as inflammation, cell survival, and proliferation. Therefore, N-1-naphthyl-3,4-dihydro-1(2H)-quinolinecarboxamide has been investigated for its potential in treating various diseases such as cancer, inflammatory disorders, and neurodegenerative diseases.
properties
IUPAC Name |
N-naphthalen-1-yl-3,4-dihydro-2H-quinoline-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O/c23-20(22-14-6-10-16-8-2-4-13-19(16)22)21-18-12-5-9-15-7-1-3-11-17(15)18/h1-5,7-9,11-13H,6,10,14H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPXCUQBWGLZMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)NC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-naphthyl)-3,4-dihydro-1(2H)-quinolinecarboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.